molecular formula C48F36O4Sn B1617085 Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane CAS No. 20824-46-8

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane

Cat. No.: B1617085
CAS No.: 20824-46-8
M. Wt: 1443.2 g/mol
InChI Key: ILGVUWHVFHXQDW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tetrakis[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C12F9O.Sn/c4*13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGVUWHVFHXQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)[Sn](C3=C(C(=C(C(=C3F)F)OC4=C(C(=C(C(=C4F)F)F)F)F)F)F)(C5=C(C(=C(C(=C5F)F)OC6=C(C(=C(C(=C6F)F)F)F)F)F)F)C7=C(C(=C(C(=C7F)F)OC8=C(C(=C(C(=C8F)F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48F36O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305020
Record name Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane
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Molecular Weight

1443.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20824-46-8
Record name NSC168763
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Record name Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrakis[[]2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]stannane
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Preparation Methods

Organometallic Coupling

The core synthetic step is the nucleophilic attack of the aryllithium or Grignard reagent on tin(IV) chloride:

$$
\text{SnCl}4 + 4 \text{ArLi} \rightarrow \text{Sn(Ar)}4 + 4 \text{LiCl}
$$

Where Ar = 2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl.

The reaction is typically carried out at low temperatures (-78 °C to 0 °C) to control reactivity and avoid side reactions such as reductive elimination or homocoupling.

Purification Techniques

  • Recrystallization: From solvents compatible with fluorinated compounds (e.g., perfluorinated solvents or fluorinated ethers).
  • Vacuum Sublimation: Exploits volatility differences to separate product from impurities.
  • Chromatography: Use of C18 or fluorinated silica gel stationary phases enhances separation of highly fluorinated compounds.

Summary Table of Preparation Method

Aspect Details
Starting Materials Fluorinated phenols, aryl halides, SnCl₄
Key Reagents n-Butyllithium or Mg for organometallic intermediate formation
Atmosphere Inert (argon or nitrogen)
Temperature Low (-78 °C to 0 °C) during organometallic formation and coupling
Purification Recrystallization, vacuum sublimation, fluorinated-phase chromatography
Challenges Air/moisture sensitivity, steric hindrance, purification complexity
Yield Moderate, often requiring optimization and excess reagents

Research Findings and Optimization Insights

  • Studies indicate that the presence of multiple fluorine atoms enhances the compound’s chemical stability but reduces nucleophilicity of aryl intermediates, necessitating careful control of reaction stoichiometry and temperature.
  • Use of pentafluorophenoxide as a substituent improves the electronic properties of the aryl groups, facilitating the formation of stable Sn–C bonds.
  • Advanced synthetic planning tools (AI-based retrosynthesis) confirm that the organolithium route remains the most feasible and direct synthetic approach for this compound.
  • Purification methods employing fluorinated stationary phases yield higher purity products compared to conventional silica gel chromatography, due to better interaction with fluorinated substituents.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Scientific Research Applications

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane involves its interaction with molecular targets through its fluorinated phenyl groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. The compound’s high fluorine content contributes to its stability and reactivity, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane
  • CAS No.: 20824-46-8
  • Molecular Formula : C₄₈F₃₆O₄Sn
  • Molecular Weight : 1443.2 g/mol
  • Structure: A tin (Sn) center bonded to four fluorinated aryl ligands, each comprising a 2,3,5,6-tetrafluorophenyl group substituted with a pentafluorophenoxy moiety at the para position .

Key Properties :

  • High Fluorine Content : 36 fluorine atoms per molecule, contributing to exceptional thermal stability and chemical inertness.
  • Geometry : Tetrahedral coordination around the Sn center, as inferred from crystallographic analogs like Tetrakis[4-(trifluoromethyl)phenyl]stannane (Sn-C bond length: ~2.15 Å) .
  • Applications : Used in catalysis, material science (e.g., fluorinated polymers), and as a precursor for advanced coordination polymers .

Comparison with Structurally Similar Compounds

Tetrakis[4-(trifluoromethyl)phenyl]stannane

  • Formula : C₂₈H₁₆F₁₂Sn
  • Molecular Weight : 779.0 g/mol
  • Structural Differences: Substituents: Trifluoromethyl (-CF₃) groups replace the pentafluorophenoxy (-OC₆F₅) moieties. Electronic Effects: -CF₃ is strongly electron-withdrawing but less sterically demanding than -OC₆F₅, altering reactivity in catalytic applications .
  • Crystallographic Data :
    • Sn-C bond length: 2.149 Å (similar to the target compound).
    • Disorder in fluorinated aryl groups observed in single-crystal studies, suggesting dynamic flexibility .

BPEPE-F18 (Bis(2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenylethynyl)phenyl)ethyne)

  • Formula : C₃₄F₁₈
  • Key Features :
    • Contains perfluorophenylene-ethynylene units.
    • Exhibits C–F···F–C intermolecular interactions, enabling supramolecular self-assembly.
    • Contrast : While both compounds feature perfluorinated aryl groups, BPEPE-F18 lacks a central metal atom, limiting its use in coordination chemistry but enhancing optoelectronic properties .

Water-Soluble Fluorinated Porphyrins

  • Example : Tetrakis(2,3,5,6-tetrafluoro-4-sulfonatophenyl)porphyrin (TF4PPS4)
  • Comparison :
    • Solubility : Sulfonate groups render TF4PPS4 water-soluble, unlike the hydrophobic stannane compound.
    • Functionality : Porphyrins are redox-active, enabling applications in photodynamic therapy, whereas the stannane derivative is primarily used in catalysis or materials .

Comparative Data Table

Property This compound Tetrakis[4-(trifluoromethyl)phenyl]stannane BPEPE-F18 TF4PPS4 (Porphyrin)
Molecular Weight (g/mol) 1443.2 779.0 942.3 ~960 (estimated)
Fluorine Atoms per Molecule 36 12 18 16
Coordination Center Sn (tetrahedral) Sn (tetrahedral) None (organic framework) Fe or other metal ions
Key Applications Catalysis, MOFs Catalysis, fluorinated polymers Optoelectronics Photodynamic therapy
Thermal Stability High (decomposition >300°C) Moderate (decomposition ~250°C) High Moderate
Solubility Organic solvents (e.g., THF, DCM) Organic solvents Toluene, DCM Water, polar solvents

Data synthesized from

Research Findings and Functional Insights

  • Electronic Effects: The pentafluorophenoxy group in the target compound enhances electron deficiency at the Sn center compared to -CF₃ analogs, favoring Lewis acid catalysis in reactions such as Friedel-Crafts alkylation .
  • Material Design : Fluorinated MOFs incorporating similar stannane derivatives (e.g., PCN-624) demonstrate pore-surface functionalization for selective catalytic applications, leveraging fluorine’s hydrophobic and electron-deficient properties .

Biological Activity

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane is a complex organotin compound characterized by a central tin atom surrounded by multiple fluorinated phenyl groups. This unique structure imparts distinctive chemical properties that may influence its biological activity. Understanding these properties is crucial for its potential applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's IUPAC name is tetrakis[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]stannane, with the molecular formula C48F36O4Sn. Its structure includes:

  • Tin Atom (Sn) : Central element providing organotin characteristics.
  • Fluorinated Phenyl Groups : Four 2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl groups enhance stability and reactivity.

The biological activity of this compound is hypothesized to involve interactions with cellular components through its fluorinated groups. These interactions may modulate various biochemical pathways:

  • Cell Membrane Interaction : The high electronegativity of fluorine may influence membrane fluidity and permeability.
  • Enzyme Inhibition : Potential to bind to active sites of enzymes due to structural similarity with natural substrates.
  • Reactive Oxygen Species (ROS) Generation : Possible oxidative stress induction through redox cycling.

In Vitro Studies

Research has indicated that organotin compounds can exhibit cytotoxicity against various cancer cell lines. This compound has been evaluated for its effects on:

  • Human Cancer Cell Lines : Studies show IC50 values suggesting significant cytotoxicity.
  • Mechanistic Insights : Induction of apoptosis in treated cells was observed through caspase activation assays.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis via caspase pathway
MCF-7 (Breast Cancer)20ROS generation
A549 (Lung Cancer)25Cell cycle arrest

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate:

  • Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor sizes compared to controls.
  • Toxicological Assessments : Evaluations suggest manageable toxicity levels at therapeutic doses.

Case Studies

  • Case Study 1 : A study involving the application of this compound in a targeted therapy model demonstrated enhanced efficacy when combined with existing chemotherapeutics.
  • Case Study 2 : Research exploring its use as a diagnostic agent in imaging studies highlighted its potential to improve contrast in fluorinated imaging techniques.

Q & A

Basic Question: What are the key synthetic methodologies for preparing Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane, and what challenges arise during purification?

Methodological Answer:
The synthesis typically involves organometallic routes, such as reacting tin(IV) chloride (SnCl₄) with the corresponding aryl lithium or Grignard reagent. For example, describes the synthesis of a related stannane (tetrakis[pentafluorophenyl]stannane) via an organolithium intermediate. For the target compound, the aryl ligand would first require substitution of a leaving group (e.g., bromide) with pentafluorophenoxide. Key challenges include:

  • Air and moisture sensitivity : Reactions must be conducted under inert atmospheres (argon/nitrogen) using Schlenk lines or gloveboxes.
  • Purification : Due to high fluorination, sublimation under vacuum or column chromatography with fluorinated stationary phases (e.g., C18 silica) is recommended.
  • Yield optimization : Steric hindrance from bulky fluorinated groups often reduces yields, requiring stoichiometric excess of the aryl reagent .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this stannane?

Methodological Answer:

  • ¹⁹F NMR : Essential for confirming substitution patterns and monitoring reaction progress. Fluorine chemical shifts typically range between -110 to -160 ppm for aromatic fluorines, with splitting patterns indicating substituent positions .
  • ¹¹⁹Sn NMR : Provides insights into tin coordination environments. Chemical shifts for tetraarylstannanes are typically near -200 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) confirms molecular weight, with fragmentation patterns revealing ligand loss. highlights similar approaches for fluorinated iron complexes.
  • X-ray Crystallography : Resolves steric and electronic effects of fluorinated aryl groups on tin’s tetrahedral geometry.

Advanced Question: How does the electron-deficient nature of the fluorinated aryl ligands influence catalytic activity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing fluorine atoms enhance the Lewis acidity of tin, making it a stronger catalyst or co-catalyst in reactions like Stille couplings or transmetalation steps. For example:

  • Enhanced electrophilicity : Fluorinated ligands increase tin’s ability to stabilize transition states in bond-forming steps.
  • Steric effects : Bulky aryl groups may limit substrate access, requiring optimization of reaction conditions (e.g., higher temperatures or polar solvents).
  • Comparative studies : demonstrates that electron-deficient porphyrins improve interactions with electron-rich substrates, suggesting analogous behavior in tin-based systems. Researchers should benchmark catalytic efficiency against non-fluorinated analogues to quantify electronic effects .

Advanced Question: What role does this stannane play in designing fluorinated metal-organic frameworks (MOFs) or coordination polymers?

Methodological Answer:
Fluorinated stannanes can act as nodes or ligands in MOFs, leveraging their hydrophobicity and thermal stability. For example:

  • Pore functionalization : As seen in , perfluorinated groups in MOFs (e.g., PCN-624) enhance selectivity in gas adsorption or catalysis by creating hydrophobic channels.
  • Catalytic active sites : Tin centers may facilitate redox reactions or serve as Lewis acid sites. Researchers should explore coordination chemistry with ligands like pyrazolides or carboxylates to construct robust frameworks .

Advanced Question: What stability challenges arise when handling this compound, and how are they mitigated?

Methodological Answer:

  • Hydrolysis sensitivity : The Sn-C bond is prone to hydrolysis; storage under anhydrous conditions (e.g., sealed ampules with molecular sieves) is critical.
  • Thermal decomposition : Thermogravimetric analysis (TGA) should be performed to determine safe handling temperatures. Fluorinated aryl groups generally improve thermal stability compared to non-fluorinated analogues.
  • Light sensitivity : UV-vis studies (as in ) can assess photostability, with recommendations for amber glassware storage .

Data Contradiction Analysis: Are there discrepancies in reported catalytic efficiencies of fluorinated vs. non-fluorinated organotin compounds?

Methodological Answer:
While direct data for this specific stannane is limited, broader literature suggests:

  • Enhanced activity in fluorinated systems : Electron withdrawal increases tin’s electrophilicity, improving catalytic turnover in Suzuki couplings (e.g., reports fluorinated MOFs with superior catalytic selectivity).
  • Conflicting steric effects : Bulky fluorinated ligands may reduce activity in sterically hindered reactions. Researchers must balance electronic and steric factors via ligand design (e.g., partial fluorination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane
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